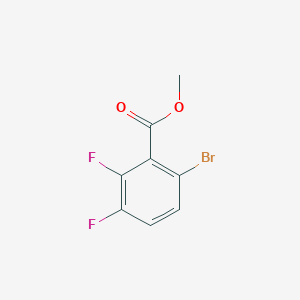

Methyl 6-bromo-2,3-difluorobenzoate

Description

Significance of Halogenated Aromatic Systems in Synthetic Chemistry

The introduction of halogen atoms into aromatic systems is a fundamental and powerful strategy in synthetic organic chemistry. wikipedia.org Halogenated aromatic compounds serve as versatile building blocks, primarily due to the ability of the halogen atom to act as a good leaving group in various nucleophilic substitution reactions and as a handle for the formation of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. taylorandfrancis.com This reactivity allows for the construction of complex molecular architectures that would be difficult to achieve through other means.

The presence of halogens can also profoundly impact the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. taylorandfrancis.com This is of particular importance in medicinal chemistry, where the incorporation of halogens is a common tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. taylorandfrancis.comrsc.org In fact, a significant percentage of pharmaceuticals and agrochemicals currently in use contain at least one halogen atom. rsc.org The controlled introduction of halogens into an aromatic ring is a key transformation, with electrophilic aromatic substitution being a common method. numberanalytics.comwikipedia.org

Overview of Fluorinated Aromatic Esters

Among halogenated compounds, fluorinated aromatic esters have carved out a particularly important niche. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart distinct characteristics to the molecules that contain it. numberanalytics.com The incorporation of fluorine can enhance thermal stability, increase lipophilicity, and alter the electronic nature of the aromatic ring, thereby influencing its reactivity. numberanalytics.com

Fluorinated aromatic esters are utilized in a wide range of applications. They are key intermediates in the synthesis of numerous pharmaceuticals, including anti-inflammatory drugs, central nervous system agents, and anticancer therapeutics. researchgate.net In the field of materials science, these esters are used in the production of high-performance polymers and liquid crystals. researchgate.net The synthesis of these valuable compounds often involves the esterification of a fluorinated benzoic acid or the fluorination of a pre-existing aromatic ester, although the latter can sometimes lead to mixtures of isomers. wikipedia.org

Contextualizing Methyl 6-bromo-2,3-difluorobenzoate within Aryl Halide Chemistry

This compound is a prime example of a multi-functional aryl halide that embodies the strategic advantages of both bromine and fluorine substitution. This compound possesses a bromine atom, which is highly amenable to a wide variety of cross-coupling reactions, and two fluorine atoms, which modulate the electronic properties of the aromatic ring and can influence intermolecular interactions. The methyl ester group provides another site for chemical modification. This unique combination of reactive sites makes this compound a valuable and versatile building block in organic synthesis, allowing for the sequential and selective introduction of different substituents to create highly complex and poly-substituted aromatic structures. Its utility is particularly evident in the construction of novel pharmaceutical and agrochemical candidates.

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 364727-87-7 |

| Molecular Formula | C₈H₅BrF₂O₂ |

| Molecular Weight | 251.03 g/mol |

| Physical State | Liquid |

Data sourced from Sigma-Aldrich, 2024 sigmaaldrich.com

The molecular structure of this compound consists of a benzene (B151609) ring substituted with a methyl ester group (-COOCH₃), a bromine atom, and two fluorine atoms. The substituents are arranged in a specific pattern, with the bromine atom at position 6, the two fluorine atoms at positions 2 and 3, and the methyl ester group at position 1. This particular arrangement of electron-withdrawing fluorine atoms and the reactive bromine atom on the benzoate (B1203000) framework is key to its chemical utility.

Synthesis and Manufacturing Processes

The synthesis of this compound typically starts from a readily available precursor, 6-bromo-2,3-difluorobenzoic acid. bldpharm.com The most common laboratory and industrial-scale synthesis involves the esterification of this carboxylic acid.

A general procedure for the synthesis of this compound is as follows:

Esterification: 6-Bromo-2,3-difluorobenzoic acid is dissolved in a suitable solvent, typically methanol (B129727), which also serves as the reactant.

Catalysis: A strong acid catalyst, such as sulfuric acid or thionyl chloride, is added to the reaction mixture.

Reaction Conditions: The mixture is heated under reflux for several hours to drive the reaction to completion.

Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a basic solution to remove any unreacted acid and the acid catalyst. The organic layer is then dried and the solvent evaporated to yield the crude product.

Final Purification: The crude this compound is often purified by vacuum distillation or column chromatography to obtain the final product in high purity.

Spectroscopic and Analytical Data

The structural confirmation and purity assessment of this compound rely on various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show a singlet for the methyl ester protons (-OCH₃) and a multiplet or distinct signals in the aromatic region corresponding to the two protons on the benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the carbonyl carbon of the ester, the methyl carbon, and the six distinct carbons of the aromatic ring, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum is particularly informative, showing two distinct signals for the two non-equivalent fluorine atoms at positions 2 and 3. The coupling between these fluorine atoms and with the neighboring protons can provide further structural confirmation.

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the mass of the molecule, and the characteristic isotopic pattern of bromine (approximately equal intensity for M and M+2) would be a clear indicator of its presence.

Chemical Reactivity and Transformation

The chemical reactivity of this compound is dictated by its three key functional groups: the methyl ester, the bromine atom, and the two fluorine atoms.

The bromine atom at the 6-position is the most versatile site for transformation. It readily participates in a variety of palladium-catalyzed cross-coupling reactions , such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide range of alkyl, aryl, and alkynyl substituents.

The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups, such as amides, by reacting with amines, or reduced to an alcohol using a suitable reducing agent.

The fluorine atoms are generally less reactive towards substitution than the bromine atom. However, under specific conditions, particularly in the presence of strong nucleophiles, nucleophilic aromatic substitution (SNAAr) of one of the fluorine atoms may be possible, especially given the electron-withdrawing nature of the adjacent ester group.

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily used as an intermediate for creating more complex molecules. nih.gov Its utility stems from the ability to selectively functionalize the different positions on the aromatic ring.

As a chemical intermediate , it provides a scaffold onto which other functionalities can be introduced in a controlled manner. For instance, a Suzuki coupling at the bromine position followed by hydrolysis of the ester and subsequent amide coupling can lead to the synthesis of complex, poly-substituted benzamides.

It is particularly useful in the construction of poly-substituted aromatic rings . The sequential and regioselective nature of the reactions allows for the precise placement of various substituents, which is crucial for establishing structure-activity relationships in drug discovery and materials science. It also serves as a precursor for the synthesis of certain heterocyclic compounds , where the functional groups on the benzene ring can be manipulated to form part of a new ring system.

Relevance in Medicinal Chemistry and Drug Discovery

Halogenated compounds are of significant interest in medicinal chemistry due to the beneficial effects that halogens can have on a molecule's biological properties. taylorandfrancis.com Benzoate derivatives and their halogenated counterparts have been explored for various medicinal activities. researchgate.net

This compound serves as a key precursor or intermediate in the synthesis of biologically active molecules and potential pharmaceutical agents. nbinno.com While specific drugs directly synthesized from this exact starting material are not prominently documented in publicly available literature, its structural motifs are found in various pharmacologically active compounds. The ability to use this building block to synthesize a library of diverse analogs is a critical step in the drug discovery process, allowing for the exploration of the chemical space around a particular pharmacophore to optimize for potency, selectivity, and pharmacokinetic properties. For example, similar bromo-fluoro-substituted aromatic compounds are used as key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors for cancer therapy and agents targeting infectious diseases. nbinno.comnih.gov The synthesis of Baloxavir marboxil, an influenza medication, involves an intermediate, 6-bromo-2,3-difluorotoluene, which highlights the importance of this substitution pattern in medicinal chemistry. google.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-2,3-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCARDZOSATPBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of Methyl 6 Bromo 2,3 Difluorobenzoate

Reactions Involving the Bromine Moiety

The bromine atom on the aromatic ring of Methyl 6-bromo-2,3-difluorobenzoate is a key handle for molecular elaboration. Its reactivity is influenced by the presence of the two adjacent fluorine atoms and the methyl ester group, which can affect the electronic properties of the aromatic ring and the accessibility of the carbon-bromine bond.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound is an excellent substrate for such transformations.

A study on the coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids highlights the feasibility of selective cross-coupling on polyhalogenated aromatic rings. beilstein-journals.org In the case of this compound, the electronic and steric environment around the bromine atom, influenced by the ortho- and meta-fluorine atoms and the ortho-methyl ester, would play a significant role in the reaction's efficiency.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |

| Bromobenzene | Phenylboronic acid | Pd-H-Beta zeolite | - | K₂CO₃ | Ethanol | 96 |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/Water | Variable |

Data based on analogous reactions and general knowledge of Suzuki-Miyaura couplings. beilstein-journals.orgnih.gov

The Heck reaction provides a means to form carbon-carbon bonds by coupling the aryl bromide with an alkene. organic-chemistry.org This reaction is catalyzed by palladium complexes and typically requires a base to regenerate the active catalyst. organic-chemistry.org The presence of fluorine atoms on the aromatic ring can influence the reactivity in Heck couplings. Studies on fluorinated aryl halides have shown that these substrates can be efficiently coupled with various alkenes. mdpi.comacs.org

For this compound, a Heck reaction with an alkene like styrene (B11656) or an acrylate (B77674) would be expected to proceed at the bromine-bearing carbon, leading to the formation of a substituted stilbene (B7821643) or cinnamate (B1238496) derivative. The regioselectivity of the addition to the alkene is generally controlled by steric factors. mdpi.com

Table 2: Illustrative Conditions for Heck Coupling of Aryl Bromides

| Aryl Bromide | Alkene | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 4-Bromotoluene | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | NEt₃ | Acetonitrile | High |

| Fluorinated Aryl Bromides | Methyl Acrylate | Pd(OAc)₂ | - | KF | DMF | Variable |

Data based on general Heck reaction protocols and studies on fluorinated substrates. organic-chemistry.orgmdpi.com

Beyond Suzuki-Miyaura and Heck reactions, the bromine atom of this compound is amenable to a range of other palladium-catalyzed transformations.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, yielding a substituted alkyne. wikipedia.org The reaction is typically co-catalyzed by palladium and copper complexes. wikipedia.org Site-selective Sonogashira reactions have been successfully performed on di- and tri-halogenated aromatic compounds, suggesting that selective coupling at the bromine position of this compound is feasible. researchgate.net

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgnih.gov The reaction requires a palladium catalyst and a suitable phosphine (B1218219) ligand, with the choice of ligand being critical for the reaction's success. wikipedia.org This reaction would provide a direct route to N-aryl derivatives from this compound.

Cyanation: The bromine atom can be replaced by a cyano group through a palladium-catalyzed cyanation reaction. This transformation is valuable for the synthesis of aromatic nitriles, which are important intermediates in medicinal chemistry and materials science. nih.gov

Nucleophilic Substitution at the Brominated Position

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally challenging under standard conditions. The aromatic ring is not sufficiently activated by the electron-withdrawing fluorine and methyl ester groups to facilitate this reaction with common nucleophiles. wikipedia.orglibretexts.org SNAr reactions typically require strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. wikipedia.orglibretexts.org

However, the presence of two fluorine atoms ortho and meta to the bromine may have a complex influence. While fluorine is highly electronegative and can inductively withdraw electron density, its effect on the rate of SNAr can be nuanced. In some systems, fluorine can be a better leaving group than bromine in SNAr reactions, a counterintuitive finding attributed to the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer complex. stackexchange.com Despite this, without strong activating groups, forcing conditions would likely be required for nucleophilic substitution to occur.

Reductive Debromination

The bromine atom of this compound can be removed through a reductive debromination reaction. This transformation can be achieved using various reducing agents. Catalytic hydrogenation is a common method for the reduction of aryl halides, although it may also reduce other functional groups depending on the reaction conditions. youtube.com

A more selective method for the dehalogenation of aromatic halides involves the use of catalysts like polyaniline/zero-valent iron (PANI/Fe⁰) composite nanofibers in the presence of a Grignard reagent. iranarze.ir This method has been shown to be effective for a wide range of aromatic bromides under mild conditions. iranarze.ir Such a reaction would convert this compound into Methyl 2,3-difluorobenzoate, providing a route to compounds where the bromine substituent is not desired in the final product. Another approach could involve the use of isopropyl alcohol as a hydrogen source in the presence of an organonickel complex and triphenylphosphine. google.com

Reactions Involving the Ester Functionality

The ester group in this compound is a key site for chemical transformations, allowing for its conversion into other important functional groups. These reactions are fundamental in modifying the properties and applications of this aromatic compound.

Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of this compound yields 6-bromo-2,3-difluorobenzoic acid. achmem.com This reaction is typically carried out under basic conditions, for instance, by heating the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification. The resulting carboxylic acid is a valuable intermediate in organic synthesis.

Table 1: Hydrolysis of this compound

| Reactant | Reagents | Product |

|---|

Transesterification Reactions

Transesterification involves the reaction of this compound with an alcohol in the presence of an acid or base catalyst. This process exchanges the methyl group of the ester with the alkyl or aryl group of the alcohol, leading to the formation of a new ester. This reaction is useful for introducing different ester functionalities, which can alter the compound's physical and chemical properties.

Reduction to Alcohols or Aldehydes

The ester functionality of this compound can be reduced to either an alcohol or an aldehyde, depending on the reducing agent and reaction conditions. Powerful reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce the ester all the way to the corresponding primary alcohol, (6-bromo-2,3-difluorophenyl)methanol.

Conversely, the use of milder, more selective reducing agents, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, can facilitate the partial reduction of the ester to form 6-bromo-2,3-difluorobenzaldehyde (B1336277). This aldehyde is a significant building block in the synthesis of various pharmaceutical and agrochemical compounds.

Table 2: Reduction Products of this compound

| Reducing Agent | Product |

|---|---|

| Lithium aluminum hydride (LiAlH4) | (6-bromo-2,3-difluorophenyl)methanol |

Reactions Involving the Fluorine Moieties

The fluorine atoms on the aromatic ring of this compound significantly influence its reactivity, particularly in nucleophilic aromatic substitution and directed metalation reactions.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Rings

The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). researchgate.net In this type of reaction, a nucleophile replaces one of the fluorine atoms. The position of substitution is influenced by the electronic effects of the other substituents on the ring (the bromo and methyl ester groups). SNAr reactions are a powerful tool for introducing a wide range of functional groups onto the aromatic core. researchgate.net For instance, reaction with an amine could yield a product like Methyl 3-amino-4-bromo-2,6-difluorobenzoate. bldpharm.com

Directed Metalation Studies Adjacent to Fluorine

The fluorine atoms can act as directing groups in metalation reactions, such as directed ortho-metalation (DoM). In this process, a strong base, typically an organolithium reagent, deprotonates the aromatic ring at a position adjacent (ortho) to a fluorine atom. The resulting aryllithium species is a potent nucleophile and can react with various electrophiles to introduce new substituents onto the ring with high regioselectivity. This methodology provides a strategic approach to further functionalize the fluorinated benzene (B151609) ring.

Electrophilic Aromatic Substitution on the Difluorobenzoate Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The outcome of such reactions on this compound is governed by the electronic properties and directing effects of its substituents: the two fluorine atoms, the bromine atom, and the methyl carboxylate group.

All four substituents are generally considered deactivating towards electrophilic attack, meaning they decrease the rate of reaction compared to benzene. libretexts.orglibretexts.org This deactivation stems from the electron-withdrawing nature of the halogens (via induction) and the methyl ester group (via both induction and resonance). libretexts.org The fluorine and bromine atoms, despite being deactivating, are ortho-para directors, while the methyl ester group is a meta director. pressbooks.publibretexts.org

The directing effects of the substituents on this compound are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Effect |

| -F | 2 | -I > +M (Deactivating) | Ortho, Para |

| -F | 3 | -I > +M (Deactivating) | Ortho, Para |

| -COOCH₃ | 1 | -I, -M (Deactivating) | Meta |

| -Br | 6 | -I > +M (Deactivating) | Ortho, Para |

I = Inductive effect, M = Mesomeric (resonance) effect

When multiple substituents are present on a benzene ring, their directing effects can either reinforce or oppose each other. In the case of this compound, the available positions for substitution are C4 and C5.

Position C4: This position is ortho to the fluorine at C3 and meta to the bromine at C6 and the methyl ester at C1.

Position C5: This position is para to the fluorine at C2, ortho to the bromine at C6, and meta to the methyl ester at C1.

Due to the strong deactivating nature of the multiple halogen substituents and the methyl ester group, electrophilic aromatic substitution on this compound is expected to be challenging and require harsh reaction conditions. The combined deactivating effects significantly reduce the nucleophilicity of the aromatic ring.

Predicting the major product of an electrophilic substitution reaction requires careful consideration of the combined directing influences. The fluorine and bromine atoms will direct incoming electrophiles to the positions ortho and para to themselves. The methyl ester group will direct to the meta position. Given the substitution pattern, the C5 position is activated by the ortho-directing bromine and the para-directing fluorine, while also being meta to the deactivating ester group. The C4 position is activated by the ortho-directing fluorine at C3. Steric hindrance from the adjacent bromine atom at C6 might also influence the accessibility of the C5 position for bulky electrophiles.

Radical Reactions Involving this compound

Radical reactions offer an alternative pathway for the functionalization of aromatic compounds. These reactions involve intermediates with unpaired electrons and can sometimes provide complementary reactivity to ionic reactions like electrophilic aromatic substitution.

Information specifically detailing the radical reactions of this compound is scarce. However, the reactivity of polyfluorinated aromatic compounds in radical reactions has been a subject of study. fluorine1.rursc.org Polyfluoroarenes can participate in radical reactions, often leading to dimerization or substitution products, depending on the nature of the radical and the reaction conditions. fluorine1.ru

The carbon-bromine bond in this compound could potentially be a site for radical reactions. For instance, under certain conditions, the C-Br bond could undergo homolytic cleavage or be targeted by radical species. Radical bromination is a known method for the halogenation of alkanes and can also occur at benzylic positions. youtube.comyoutube.comyoutube.com However, radical substitution on the aromatic ring itself is less common for bromine compared to other halogens.

The presence of multiple fluorine atoms can influence the stability of potential radical intermediates. The high strength of the C-F bond generally makes it less prone to homolytic cleavage. fluorine1.ru Radical reactions involving the aromatic ring of polyfluoroarenes can be complex, with the possibility of radical attack at a fluorine-substituted carbon followed by rearrangement or elimination. fluorine1.ru

Given the lack of specific research on radical reactions of this compound, any discussion of its reactivity in this context remains speculative and would be based on the general behavior of related polyhalogenated aromatic compounds. Further experimental investigation is required to elucidate the specific pathways and products of radical-mediated transformations of this compound.

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides significant insight into the structure of Methyl 6-bromo-2,3-difluorobenzoate by mapping the chemical environments of its hydrogen, carbon, and fluorine nuclei.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Methoxy-H | 3.8 - 4.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similar to the proton NMR, specific experimental ¹³C NMR data for this compound is not widely documented. However, based on the structure, one would anticipate distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the ester group would resonate at the lowest field, typically in the range of 160-170 ppm. The aromatic carbons would appear between 110 and 160 ppm, with their precise shifts influenced by the attached halogens. The carbon atom bonded to the bromine would show a characteristic shift, and the carbons bonded to fluorine would exhibit splitting due to carbon-fluorine coupling. The methoxy (B1213986) carbon would be observed at a higher field, generally around 50-60 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 160 - 170 |

| Aromatic (C-Br) | 110 - 125 |

| Aromatic (C-F) | 140 - 160 (with C-F coupling) |

| Aromatic (C-H) | 115 - 135 |

| Aromatic (C-COOCH₃) | 125 - 140 |

| Methoxy (O-CH₃) | 50 - 60 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of two fluorine atoms in this compound, ¹⁹F NMR spectroscopy is an indispensable tool for its characterization. This technique is highly sensitive to the chemical environment of the fluorine nuclei. For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the 2- and 3-positions of the benzene (B151609) ring. The chemical shifts and the coupling between these two fluorine atoms (F-F coupling) would provide definitive structural information. Further coupling to the adjacent aromatic protons would also be anticipated, leading to more complex splitting patterns. While specific data is not available, a computational tool has been developed to accurately predict ¹⁹F NMR shifts of molecules with fluorine-carbon bonds. imperial.ac.uk

To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the aromatic protons, helping to trace the proton-proton connectivity within the benzene ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would be used to assign the signals of the aromatic C-H carbons and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying the quaternary carbons (those not attached to any protons), such as the carbonyl carbon and the carbons bonded to the bromine and fluorine atoms, by observing their long-range couplings to the protons of the methyl group and the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC would first separate the compound from any impurities. The separated compound would then enter the mass spectrometer, where it would be ionized. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of roughly equal intensity separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. While specific GC-MS data for this compound is not available, this technique is a standard method for the analysis of such compounds.

High-Resolution Mass Spectrometry (HRMS) (e.g., ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. Electrospray Ionization (ESI) is a soft ionization technique commonly used in conjunction with HRMS (ESI-MS) that allows for the analysis of molecules with minimal fragmentation.

For this compound, with a molecular formula of C₈H₅BrF₂O₂, the exact mass can be calculated. HRMS analysis would be expected to show a molecular ion peak (e.g., [M+H]⁺) that corresponds closely to this calculated value, typically within a few parts per million (ppm), thus confirming the elemental composition. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be observed in the mass spectrum.

| Molecular Formula | Calculated Mass (Da) | Expected Adduct | Expected m/z |

|---|---|---|---|

| C₈H₅BrF₂O₂ | 250.9406 | [M+H]⁺ | 251.9484 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The bonds within a molecule vibrate at specific frequencies, and when these frequencies correspond to the frequency of IR radiation, the radiation is absorbed. An IR spectrum is a plot of this absorption versus wavenumber.

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups. The presence of the ester group is typically confirmed by a strong carbonyl (C=O) stretching vibration and two C-O stretching bands. spectroscopyonline.com For aromatic esters, the C=O stretch appears at a slightly lower wavenumber due to conjugation. spectroscopyonline.comorgchemboulder.com The carbon-halogen bonds also give rise to absorptions in the fingerprint region of the spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Weak-Medium |

| C=O (Ester) | Stretch | 1730-1715 spectroscopyonline.comorgchemboulder.com | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium |

| C-O (Ester) | Asymmetric Stretch | 1300-1250 spectroscopyonline.com | Strong |

| C-F (Aryl) | Stretch | 1250-1100 uhcl.edu | Strong |

| C-Br (Aryl) | Stretch | 1075-1030 blogspot.com | Medium |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passed through a single crystal of a compound, researchers can map the precise positions of atoms in the crystal lattice. This technique provides unequivocal proof of molecular connectivity, conformation, and stereochemistry.

For a compound like this compound, obtaining a single crystal suitable for X-ray analysis would provide invaluable information. It would confirm the substitution pattern on the benzene ring and reveal details about the planarity of the molecule and the orientation of the ester group relative to the ring. Furthermore, analysis of the crystal packing can reveal intermolecular interactions such as halogen bonding or π–π stacking. nih.govnih.gov While this method is the gold standard for structural elucidation, specific crystallographic data for this compound are not available in the reviewed literature.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and heteroatoms like halogens) in a compound. huji.ac.il The experimental results are then compared with the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and proposed formula. For halogenated organic compounds, methods such as oxygen-flask combustion followed by titration are often employed. vscht.cz

The theoretical elemental composition of this compound (C₈H₅BrF₂O₂) is calculated based on its molecular weight.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 6-bromo-2,3-difluorobenzoate, DFT studies would provide significant insights into its chemical behavior.

Geometry Optimization and Conformational Analysis

This process involves finding the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve determining the preferred orientation of the methyl ester group relative to the aromatic ring and how the bromine and fluorine substituents influence this conformation.

Electronic Structure and Molecular Orbital Theory

Analysis of the electronic structure would include the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of the molecule.

Vibrational Frequency Analysis

Theoretical vibrational frequency calculations are performed to predict the infrared and Raman spectra of the molecule. These calculated frequencies are often compared with experimental data to confirm the molecular structure and the accuracy of the computational method used.

Energetic Calculations

Energetic calculations would determine thermodynamic properties such as the total energy, enthalpy, and Gibbs free energy of the molecule. These values are fundamental for understanding the stability and reactivity of this compound.

Quantum Chemical Calculations

Broader quantum chemical calculations could be employed to further refine the understanding of the molecule's properties. These methods, which can be more computationally intensive than DFT, can provide even more accurate predictions of electronic and structural properties.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques could be used to predict how this compound might interact with other molecules or in different environments. This can include molecular dynamics simulations to understand its behavior over time or docking studies if the molecule is being investigated for potential biological activity.

Without specific published research, no data tables or detailed findings can be presented for this compound. The information above represents the theoretical framework that would be used for such an investigation.

Aromaticity Indices and Delocalization Studies (e.g., HOMA, NICS)

The aromatic character of the substituted benzene (B151609) ring in this compound is central to its structure and stability. Aromaticity is a key concept in chemistry, and its magnitude can be quantified using various computational indices. usu.edu While specific theoretical studies calculating these indices for this compound are not prominent in the surveyed literature, the principles governing its aromaticity can be understood by analyzing its substituents and comparing them to trends in related molecules.

The primary indices used for such analysis are the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA (Harmonic Oscillator Model of Aromaticity): This is a geometry-based index that evaluates aromaticity based on the variation of carbon-carbon bond lengths within the ring. A value of 1 indicates a perfectly aromatic system (like benzene), while values closer to 0 suggest a non-aromatic, bond-alternating structure. For substituted aromatic rings, HOMA values typically range from 0.7 to just under 1. nih.gov The presence of multiple substituents—two electron-withdrawing fluorine atoms, an electron-withdrawing methyl ester group, and a moderately deactivating bromine atom—would be expected to cause some degree of bond length alternation in the ring, leading to a HOMA value slightly lower than that of unsubstituted benzene.

The following table shows representative HOMA and NICS values for the benzene ring in a different brominated aromatic compound to illustrate the typical data obtained from such calculations.

| Compound Fragment | Aromaticity Index | Calculated Value | Reference |

|---|---|---|---|

| Benzene Ring in 6-Bromo-2-methylsulfanyl-1,3-benzothiazole | HOMA | 0.95 | nih.gov |

| NICS(0) (ppm) | -9.61 |

Reaction Pathway and Mechanism Elucidation Through Computational Methods

While specific computational studies detailing the reaction pathways for this compound were not identified in the reviewed literature, theoretical methods are essential for elucidating the mechanisms of reactions it would likely undergo. The molecule possesses several reactive sites: the aromatic ring, which is susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing fluorine atoms, and the ester functional group, which can undergo hydrolysis or transesterification.

Computational elucidation of a reaction pathway typically involves:

Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants transform into products.

Identifying Stationary Points: Locating the structures of reactants, products, intermediates, and, most importantly, transition states.

Calculating Activation Energies: Determining the energy barrier (activation energy) that must be overcome for the reaction to proceed. This is the energy difference between the reactants and the transition state.

For this compound, a computational study of an SNAr reaction (e.g., displacement of a fluorine atom by a nucleophile) would model the formation of the Meisenheimer complex, the negatively charged intermediate, and calculate the energy barriers for its formation and subsequent loss of the leaving group. Such calculations could predict which of the two fluorine atoms is more susceptible to substitution and how the bromine and ester groups influence the reaction rate.

The table below conceptualizes the kind of data that would be generated from a computational study of a hypothetical reaction pathway, such as nucleophilic substitution.

| Reaction Step | Species | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| 1 | Reactants (Molecule + Nucleophile) | 0 | Initial state of the system. |

| 2 | Transition State 1 (TS1) | Calculated Value (e.g., +80) | Energy barrier to form the intermediate. |

| 3 | Meisenheimer Intermediate | Calculated Value (e.g., +25) | A stabilized, but high-energy, intermediate. |

| 4 | Transition State 2 (TS2) | Calculated Value (e.g., +40) | Energy barrier for the leaving group to depart. |

| 5 | Products | Calculated Value (e.g., -50) | Final state of the system (energetically favorable). |

Applications As a Synthetic Intermediate in Advanced Research

Precursor in Medicinal Chemistry

In the realm of medicinal chemistry, the demand for novel scaffolds is perpetual. Methyl 6-bromo-2,3-difluorobenzoate offers a platform for creating new chemical entities with potential therapeutic applications.

This compound is classified as a pharmaceutical intermediate, a chemical compound that forms the basis for the synthesis of active pharmaceutical ingredients (APIs). bldpharm.comarborpharmchem.com Its structure is a precursor to more complex molecules, which, through a series of chemical transformations, are developed into potential drug candidates. The presence of the methyl ester, bromine atom, and difluoro-substituted ring allows for a variety of chemical modifications, making it a flexible starting point in multi-step syntheses.

The core structure of this compound is particularly relevant for the synthesis of heterocyclic compounds known for their biological activity.

Quinazoline (B50416) Derivatives: The quinazoline framework is a privileged scaffold in medicinal chemistry, found in numerous compounds with anticancer properties. nih.gov Research has demonstrated the synthesis of 6-bromo-quinazoline derivatives which show promise as cytotoxic agents. nih.gov While these syntheses often start from precursors like 5-bromoanthranilic acid, the underlying bromo-substituted aromatic structure is a key component for building the quinazoline core. nih.gov The development of such compounds is crucial in the search for new anticancer drugs, including those that may function as antifolates.

Antituberculotics: The fight against tuberculosis requires a continuous supply of new therapeutic agents to combat drug-resistant strains. nih.gov Many potent antitubercular drugs are complex heterocyclic molecules. For instance, bicyclic nitroimidazoles like PA-824 are a promising class of therapeutics for tuberculosis. nih.gov Furthermore, quinoline (B57606) derivatives, such as 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, have been identified as important intermediates in the synthesis of powerful antitubercular drugs. google.com The bromo-substituted aromatic motif present in this compound is a foundational element for accessing such complex heterocyclic systems. google.comnih.gov

The utility of bromo-substituted benzoic acids and their esters extends to the general construction of a wide array of nitrogen-containing heterocycles. researchgate.net The bromine atom can participate in various coupling reactions, while the ester can be converted to other functional groups, enabling the formation of diverse ring systems. Research shows that 2-bromobenzoic acids are effective building blocks for creating tri- and tetracyclic isoindolinones, benzolactams, and isoquinolinones through radical cyclization reactions. researchgate.net This versatility underscores the potential of this compound as a starting scaffold for generating libraries of novel heterocyclic compounds for drug discovery screening.

Role in Agrochemical Development

While specific examples detailing the direct use of this compound in agrochemical synthesis are not prominently documented in available literature, related structures like 6-Bromo-2,3-difluorobenzaldehyde (B1336277) are noted as crucial intermediates in the synthesis of agrochemicals. The chemical moieties present in this compound—a halogenated aromatic ring—are common in active agrochemical compounds, suggesting its potential as a precursor in the development of new pesticides and herbicides.

Synthesis of Functional Materials

The application of this compound extends to the field of material science. bldpharm.com It is listed as a building block for creating functional materials, where the specific properties of fluorine and bromine can be harnessed. bldpharm.com For instance, fluorinated aromatic compounds are used in the synthesis of Organic Light Emitting Diode (OLED) materials and other electronic materials where properties like thermal stability and electron affinity are critical. The reactive bromine site allows for polymerization or functionalization, enabling the integration of this core into larger material structures.

Derivatization for Labeling and Imaging Probes

There is currently no specific information available in the searched literature regarding the derivatization of this compound for the express purpose of creating labeling and imaging probes. However, the fundamental reactivity of the molecule suggests theoretical applicability. The bromine atom could be substituted with fluorophores or radiolabels through cross-coupling reactions, and the ester group could be modified to attach linkers for conjugation to biomolecules. This potential remains an area for future exploration.

Development of Novel Organic Reagents and Catalysts

The strategic placement of bromo- and fluoro-substituents on the benzoate (B1203000) ring of this compound makes it a molecule of interest for the development of novel organic reagents and catalysts. The bromine atom serves as a versatile handle for a variety of synthetic transformations, most notably for the introduction of phosphorus-containing groups, which are fundamental to the design of many phosphine (B1218219) ligands.

Phosphine ligands are a cornerstone of homogeneous catalysis, playing a critical role in a wide array of transition-metal-catalyzed reactions. The synthesis of novel phosphine ligands often involves the reaction of a brominated aromatic precursor with a phosphine source. In this context, this compound can be envisioned as a precursor to new phosphine ligands where the electronic and steric properties are modulated by the fluorine atoms and the methyl ester group.

One common strategy for the synthesis of such ligands is the reaction of the aryl bromide with a secondary phosphine (R₂PH) or a metal phosphide (B1233454) (R₂PM) in a cross-coupling reaction. The resulting phosphine-substituted difluorobenzoate could then be further modified. For example, the methyl ester could be hydrolyzed to the corresponding carboxylic acid, which can serve as an anchor to immobilize the ligand on a solid support, creating a heterogeneous catalyst. Alternatively, the ester could be reduced to an alcohol, providing another site for functionalization.

While specific research detailing the direct use of this compound in the synthesis of novel catalysts is not extensively documented, the principles of catalyst design strongly suggest its potential utility. The electron-withdrawing nature of the fluorine atoms can significantly influence the electronic properties of the resulting phosphine ligand, which in turn affects the activity and selectivity of the metal catalyst it coordinates to. For instance, in reactions like the Suzuki-Miyaura coupling, the electronic nature of the phosphine ligand is a key determinant of the catalytic efficiency. mdpi.com

The development of new catalysts often relies on the availability of diverse building blocks that allow for the fine-tuning of ligand properties. The combination of a reactive bromine atom, electron-withdrawing fluorine atoms, and a modifiable ester group in a single molecule makes this compound a potentially valuable, though currently under-explored, platform for the generation of new organic reagents and catalysts for advanced research applications.

Future Research Directions and Challenges

Development of More Sustainable Synthesis Routes

The current synthesis of polyhalogenated aromatic compounds often relies on traditional methods that may involve harsh reagents, multiple steps, and the generation of significant waste. Future research will undoubtedly focus on developing greener and more sustainable synthetic pathways to Methyl 6-bromo-2,3-difluorobenzoate.

One promising avenue is the exploration of mechanochemistry , a solid-state synthetic technique that can significantly reduce or eliminate the need for bulk solvents. rsc.org A mechanochemical approach to the synthesis of fluorinated aromatics could offer a more environmentally friendly alternative to current solution-based methods, which often use high-boiling, toxic solvents that are difficult to remove. rsc.org Additionally, research into biocatalysis and the use of engineered enzymes could provide highly selective and environmentally benign routes to key intermediates or the final compound itself. The development of microbial production pathways for benzoate (B1203000) from renewable resources like glucose or glycerol (B35011) showcases the potential for bio-based manufacturing of aromatic precursors. nih.gov

Challenges in this area include identifying suitable enzymes or mechanical activation conditions that are compatible with the polyhalogenated nature of the substrate and achieving high yields and purity without the need for extensive purification steps.

Exploration of Novel Reactivity Patterns

The presence of three distinct halogen substituents (bromine and two fluorine atoms) on the benzene (B151609) ring of this compound offers a rich landscape for exploring novel reactivity patterns. The differential reactivity of the C-Br and C-F bonds is a key feature that can be exploited for selective functionalization.

Future research should focus on the site-selective cross-coupling reactions of this polyhalogenated arene. nih.gov While palladium-catalyzed reactions like the Suzuki-Miyaura coupling are workhorses in organic synthesis, achieving high selectivity in polyhalogenated systems remains a challenge. researchgate.net Investigations into the influence of catalysts, ligands, and reaction conditions on the regioselectivity of coupling at the C-Br versus the C-F positions are crucial. The development of new catalytic systems, potentially based on first-row transition metals like nickel, could unlock novel transformations and provide access to a wider range of derivatives. acs.org

Understanding the electronic and steric factors that govern the oxidative addition of a metal catalyst to the different C-X bonds will be paramount. nih.gov This knowledge will enable the rational design of synthetic strategies for the programmed introduction of various substituents onto the aromatic core.

Asymmetric Synthesis Applications

The introduction of chirality is a critical step in the synthesis of many pharmaceuticals. While this compound itself is achiral, it can serve as a precursor to chiral molecules through asymmetric transformations. The field of asymmetric catalysis offers powerful tools for this purpose. youtube.com

Future research could explore the use of this compound in asymmetric hydrogenation reactions, where the double bond of a derivative could be selectively reduced to create a stereocenter. nih.govnih.gov The fluorine atoms in the molecule can influence the stereochemical outcome of such reactions, and understanding these effects is an important area of study. rsc.org Furthermore, the development of chiral catalysts that can effect enantioselective cross-coupling reactions would be a significant advancement, allowing for the direct synthesis of enantioenriched biaryls and other complex structures. youtube.com

A key challenge is the design of chiral ligands and catalysts that can effectively control the stereochemistry in the presence of the multiple halogen substituents, which can influence the electronic and steric environment of the reaction center.

Mechanistic Investigations of Complex Transformations

A deeper understanding of the reaction mechanisms underlying the transformations of this compound is essential for optimizing existing methods and developing new ones. Modern analytical and computational techniques can provide invaluable insights into the intricate details of these reactions.

For instance, detailed mechanistic studies of palladium-catalyzed cross-coupling reactions involving this substrate can elucidate the elementary steps of oxidative addition, transmetalation, and reductive elimination. nih.gov Such studies can help to explain the observed regioselectivity and provide a basis for the rational design of more efficient and selective catalysts. nih.gov Computational modeling, such as density functional theory (DFT) calculations, can be employed to predict reaction pathways and transition state energies, complementing experimental findings.

The challenge lies in the complexity of these catalytic cycles, which can involve multiple competing pathways and short-lived intermediates that are difficult to detect and characterize experimentally.

Scalable Synthesis for Industrial Research Applications

For this compound to be a truly valuable building block for industrial research and development, its synthesis must be scalable, safe, and cost-effective. The transition from laboratory-scale synthesis to pilot-plant or industrial production presents a unique set of challenges. neulandlabs.com

Future research in this area should focus on developing robust and reproducible synthetic processes that are amenable to large-scale production. This includes optimizing reaction parameters such as temperature, pressure, and mixing to ensure consistent product quality and yield. neulandlabs.com The development of flow chemistry processes for the synthesis of this compound and its derivatives could offer significant advantages in terms of safety, control, and scalability. sciencedaily.com

A thorough understanding of the reaction hazards, such as the potential for runaway reactions, is critical for ensuring the safe scale-up of any chemical process. neulandlabs.com Furthermore, addressing issues related to the handling and disposal of potentially hazardous reagents and byproducts is a key consideration for sustainable industrial synthesis.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 6-bromo-2,3-difluorobenzoate?

Answer: The synthesis typically involves esterification of 6-bromo-2,3-difluorobenzoic acid (or a precursor) with methanol under acidic or catalytic conditions. A standard approach includes:

Acid Activation: React the benzoic acid derivative with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

Esterification: Treat the acyl chloride with methanol in the presence of a base (e.g., pyridine) to yield the methyl ester.

Purification: Use column chromatography or recrystallization for isolation.

Key Considerations:

- Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR for ester C=O stretch (~1740 cm⁻¹).

- Verify regiochemical integrity using NMR to confirm fluorine positions (expected splitting patterns depend on substitution) .

Q. How can the purity and structural identity of this compound be validated?

Answer: A multi-technique approach is essential:

- Elemental Analysis (EA): Confirm %C, %H, %Br, and %F with <0.4% deviation from theoretical values.

- NMR Spectroscopy:

- NMR: Aromatic protons appear as complex splitting patterns (e.g., doublets of doublets) due to adjacent fluorine and bromine atoms.

- NMR: Carbon signals for the ester carbonyl (~165–170 ppm) and Br-/F-substituted carbons (~110–130 ppm).

- NMR: Two distinct fluorine environments (e.g., δ -110 to -130 ppm for ortho/meta fluorines).

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (expected m/z: ~264.96 for C₈H₅BrF₂O₂).

Data Conflict Resolution:

If discrepancies arise (e.g., unexpected splitting in NMR), use 2D NMR (COSY, HSQC) or X-ray crystallography for unambiguous assignment .

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage: Store in a cool (<4°C), dry environment in amber glass vials to prevent photodegradation.

- Waste Disposal: Treat as halogenated waste; consult institutional guidelines for bromine/fluorine-containing compounds.

Note: Bromine and fluorine substituents may increase toxicity. Conduct a risk assessment using SDS data from suppliers like Kanto Reagents .

Advanced Research Questions

Q. How does the electronic effect of fluorine and bromine substituents influence the reactivity of this compound in cross-coupling reactions?

Answer: The substituents modulate reactivity through:

- Electron-Withdrawing Effects: Fluorine atoms deactivate the aromatic ring, reducing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Steric Effects: Bromine at the 6-position may hinder access to the para position, favoring meta-functionalization.

Methodological Optimization:

- Use Pd(PPh₃)₄ or XPhos ligands for Buchwald-Hartwig amination.

- For Suzuki reactions, employ microwave-assisted heating (120°C, 30 min) with arylboronic acids (e.g., 4-Bromo-2,6-difluorophenylboronic acid derivatives) .

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) provides:

- Bond Lengths/Angles: Confirm the ester group geometry (C-O bond lengths ~1.34–1.45 Å) and halogen interactions.

- Intermolecular Interactions: Identify hydrogen bonds (e.g., C-H∙∙∙O/F) or π-π stacking, which influence packing and stability.

Workflow:

Grow crystals via slow evaporation in a 1:1 hexane/ethyl acetate mixture.

Collect data using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Refine with SHELXL (for small molecules) to achieve R-factor <5% .

Q. What strategies address conflicting spectroscopic data in structural elucidation?

Answer:

- Dynamic Effects: If NMR signals broaden (e.g., due to rotameric exchange of the ester group), use variable-temperature NMR (-40°C to 25°C) to slow molecular motion.

- Isotopic Labeling: Synthesize deuterated analogs (e.g., using 1-Bromo-2,6-difluorobenzene-d₃ as a precursor) to simplify splitting patterns .

Q. How can this compound serve as a precursor for bioactive molecules?

Answer: The ester can be hydrolyzed to the carboxylic acid or functionalized via:

- Nucleophilic Aromatic Substitution: Replace bromine with amines or thiols under basic conditions.

- Directed Ortho-Metalation: Use LDA to introduce substituents at the 4-position.

Example Application:

Derivatize into hydrazide analogs (e.g., 6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide) for antimicrobial testing via broth microdilution (MIC determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.